1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
Description
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3S/c1-2-21-7-8-23(17(25)16(21)24)18(26)22-6-5-15(27-10-9-22)13-11-12(19)3-4-14(13)20/h3-4,11,15H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDOPMRZUPSEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione involves multiple steps, including the formation of the thiazepane and piperazine rings. The synthetic route typically starts with the preparation of intermediate compounds, followed by their cyclization and functionalization to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Piperazine-2,5-dione Derivatives (Compounds 9a–9s)
These derivatives, such as 1-(3,5-dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione (9b), share the piperazine-dione scaffold but differ in substituents and dione positioning (2,5 vs. 2,3 in the target compound). The 2,5-dione configuration in 9b allows for planar amide bonds, whereas the 2,3-dione in the target compound creates a strained, non-planar structure that may influence binding kinetics .
Thiazepane-Containing Analogues
The compound 2-(1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone () shares the 7-(2,5-difluorophenyl)-1,4-thiazepane moiety with the target compound.
Diazepane-Based Analogues
The 4-{[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl}-1,2-dihydrophthalazin-1-one () features a diazepane (seven-membered ring with two nitrogens) instead of thiazepane. The absence of sulfur reduces lipophilicity, while the phthalazinone core provides a rigid planar structure, contrasting with the target’s flexible thiazepane-piperazine hybrid .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Features
Biological Activity
The compound 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound contains a thiazepane ring , an ethylpiperazine moiety , and a difluorophenyl group , contributing to its unique chemical properties. The molecular formula is , indicating the presence of fluorine atoms which may enhance its biological activity through improved binding interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
-
Inhibition of Cancer Cell Lines :
- The compound was tested against multiple human cancer cell lines, showing significant cytotoxicity. For instance, it demonstrated a reduction in cell proliferation ranging from −85.67% to −41.54% across various tested lines .
- Notably, it exhibited the highest activity against melanoma cell lines (MALME-3M and SK-MEL-5) and CNS cancer cell lines (SF-539), indicating its potential as an anticancer agent .
-
Mechanism of Action :
- Apoptotic Pathway Activation : Studies revealed that the compound induces apoptosis in cancer cells by altering the expression levels of pro-apoptotic (Bak) and anti-apoptotic (Bcl-XL and Bcl-2) proteins. This suggests that it may act through a mechanism that promotes cell death in malignant cells .
- Molecular Docking Studies : These studies indicated high binding affinity to Bcl-XL, further supporting the hypothesis that the compound may inhibit key survival pathways in cancer cells .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of the compound:
| Study | Cell Lines Tested | Cytotoxicity (% Reduction) | Mechanism |
|---|---|---|---|
| Study 1 | MALME-3M | −85.67 | Apoptosis via Bak/Bcl pathway |
| Study 2 | SK-MEL-5 | −84.06 | Apoptosis via Bak/Bcl pathway |
| Study 3 | SF-539 | −97.21 | Apoptosis via Bak/Bcl pathway |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Melanoma Treatment :
-
Combination Therapy Potential :
- Research has explored the efficacy of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall anticancer activity while potentially reducing side effects associated with conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
